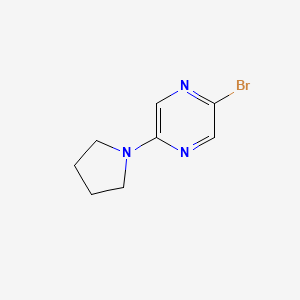

2-Bromo-5-(pyrrolidin-1-YL)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-pyrrolidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPYLBAZSVUCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670280 | |

| Record name | 2-Bromo-5-(pyrrolidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001050-21-0 | |

| Record name | 2-Bromo-5-(pyrrolidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

I. The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of a di-halogenated pyrazine precursor and the nucleophilicity of pyrrolidine.

Core Reaction Mechanism

The SNAr reaction on an aromatic ring is a two-step process:

-

Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the electron-deficient carbon atom of the pyrazine ring that bears a leaving group (a halogen atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The leaving group departs, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

The pyrazine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly activates the ring towards nucleophilic attack, making the SNAr reaction a highly favorable process.

Choosing the Starting Material: The Dihalopyrazine Precursor

The selection of the dihalopyrazine starting material is a critical decision. The most logical precursor is 2,5-dibromopyrazine . The two bromine atoms serve as excellent leaving groups. The reaction proceeds by the substitution of one of these bromine atoms with pyrrolidine.

Synthesis Pathway Overview

Caption: Proposed synthesis of this compound.

II. Experimental Protocol: A Practical Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for similar SNAr reactions on heterocyclic systems.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 2,5-Dibromopyrazine | C₄H₂Br₂N₂ | 237.88 | ≥98% |

| Pyrrolidine | C₄H₉N | 71.12 | ≥99% |

| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade |

| Saturated aq. NaCl | NaCl | 58.44 | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,5-dibromopyrazine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of potassium carbonate (K₂CO₃, 2.0 eq). The potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

-

Nucleophile Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove any remaining DMF and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pure compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

III. Scientific Rationale and Field-Proven Insights

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate (K₂CO₃) is a sufficiently strong, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of pyrrolidine, which would render it non-nucleophilic.

-

Solvent Selection: DMF is an excellent polar aprotic solvent for SNAr reactions. Its high dielectric constant helps to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate.

-

Temperature Control: Heating the reaction is necessary to provide the activation energy for the nucleophilic attack and departure of the bromide leaving group. The temperature range of 80-100 °C is typical for achieving a reasonable reaction rate without significant decomposition of the reactants or product.

-

Stoichiometry: A slight excess of pyrrolidine (1.1 eq) is used to ensure the complete consumption of the limiting reagent, 2,5-dibromopyrazine. A large excess is generally avoided to minimize the potential for di-substitution, although mono-substitution is favored kinetically.

Regioselectivity

In the reaction of 2,5-dibromopyrazine with a nucleophile, the formation of the mono-substituted product is generally favored over the di-substituted product under controlled conditions (i.e., by using a slight excess of the nucleophile and moderate reaction times). The introduction of the electron-donating pyrrolidinyl group onto the pyrazine ring deactivates the ring towards further nucleophilic attack, making the second substitution slower than the first. This electronic effect allows for the selective synthesis of the mono-substituted product.

IV. Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromopyrazine and pyrrolidine. The provided experimental protocol, grounded in established chemical principles, offers a reliable and reproducible pathway for obtaining this valuable synthetic intermediate. For researchers and drug development professionals, a thorough understanding of the underlying SNAr mechanism and the rationale behind the experimental design is crucial for the successful synthesis and subsequent application of this versatile pyrazine derivative in the development of novel therapeutics.

V. References

While a specific publication detailing the synthesis of this compound could not be located, the principles and procedures described are based on well-established knowledge in the field of heterocyclic chemistry and nucleophilic aromatic substitution. For further reading on the synthesis of pyrazine derivatives and SNAr reactions, the following resources are recommended:

-

Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Nitrogen or Phosphorus Atoms Source: Georg Thieme Verlag URL: --INVALID-LINK--

-

Title: Aromatic Nucleophilic Substitution Source: Wikipedia URL: --INVALID-LINK--

An In-depth Technical Guide to 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Key Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, a heterocyclic building block of significant interest in contemporary drug discovery. Primarily utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a versatile scaffold for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidation of available data, expertly derived protocols, and practical insights into its application. While detailed experimental data for this specific molecule remains limited in peer-reviewed literature, this guide establishes a foundational understanding based on established chemical principles and data from analogous structures.

Introduction: The Emergence of Pyrazine Scaffolds in Drug Discovery

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs and are actively investigated for a wide range of therapeutic applications, including as kinase inhibitors and antibacterial agents. The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and its conformational influence, make it a valuable component in designing molecules with high target affinity and specificity.

Recently, the advent of targeted protein degradation as a therapeutic modality has placed a renewed focus on novel heterocyclic building blocks. PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase for degradation, require carefully designed molecular components. This compound has emerged as a key "protein degrader building block," offering a synthetically tractable handle (the bromine atom) for further elaboration and a pyrrolidine moiety that can influence solubility, cell permeability, and interaction with biological targets.[1]

Chemical Properties and Structural Elucidation

Core Chemical Identity

A summary of the fundamental chemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1001050-21-0 | [1][2] |

| Molecular Formula | C₈H₁₀BrN₃ | [1][2] |

| Molecular Weight | 228.09 g/mol | [1][2] |

| Purity (Typical) | ≥98% | [1] |

| Canonical SMILES | C1CCN(C1)C2=CN=C(C=N2)Br | |

| InChI Key | Information Not Available |

Table 1: Core Chemical Properties of this compound.

Physical Properties (Predicted and Observed)

| Property | Observed Value | Predicted Value | Notes |

| Melting Point | N/A | >100 °C | Prediction based on similar substituted bromopyrazines. |

| Boiling Point | N/A | >300 °C | High boiling point is expected due to polarity and molecular weight. |

| Solubility | N/A | Soluble in DMSO, DCM, MeOH | Expected solubility profile for a polar organic molecule. |

Table 2: Physical Properties of this compound.

Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While experimentally obtained spectra are not publicly available, a prediction of the key features of the ¹H NMR, ¹³C NMR, and Mass Spectrum can be made based on the compound's structure and data from similar molecules.

¹H NMR (400 MHz, CDCl₃):

-

Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine ring protons. The protons adjacent to the nitrogen (N-CH₂) are likely to appear further downfield (δ ~3.4-3.6 ppm) compared to the other two sets of protons (β-CH₂) which would likely appear around δ ~2.0-2.2 ppm.

-

Pyrazine Protons: Two singlets are expected for the aromatic protons on the pyrazine ring. The proton at position 3 (adjacent to the bromine) would likely be at δ ~8.0-8.2 ppm, while the proton at position 6 (adjacent to the pyrrolidine) would be shifted upfield to δ ~7.6-7.8 ppm.

¹³C NMR (100 MHz, CDCl₃):

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring are expected in the aliphatic region, with the N-CH₂ carbons around δ ~45-50 ppm and the β-CH₂ carbons around δ ~25-30 ppm.

-

Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected in the aromatic region. The carbon bearing the bromine atom (C2) would be significantly deshielded (δ ~140-145 ppm). The other carbons would appear in the range of δ ~130-155 ppm.

Mass Spectrometry (ESI+):

-

The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 228.09 and 230.09, with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

Proposed Synthetic Pathway

A robust and scalable synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is well-precedented for the synthesis of substituted pyrazines.[3] The proposed starting material, 2,5-dibromopyrazine, is commercially available.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on established chemical principles for SₙAr reactions on pyrazine systems and has not been experimentally validated from a published source for this specific compound. Optimization of reaction conditions may be necessary.

Materials:

-

2,5-Dibromopyrazine (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyrazine (1.0 eq) and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMSO via syringe.

-

Add pyrrolidine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Rationale for Experimental Choices

-

Solvent: DMSO is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the SₙAr reaction. Other polar aprotic solvents like NMP or DMF could also be suitable.

-

Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr formed during the reaction and to deprotonate the pyrrolidine, enhancing its nucleophilicity. An organic base like diisopropylethylamine (DIPEA) could also be used.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for SₙAr reactions on electron-deficient aromatic rings like pyrazine.

-

Stoichiometry: A slight excess of pyrrolidine is used to ensure complete consumption of the starting 2,5-dibromopyrazine. A large excess is avoided to minimize the potential for disubstitution.

Applications in Drug Discovery: A PROTAC Building Block

The primary application of this compound is in the synthesis of PROTACs. In a typical PROTAC structure, this molecule can serve as a versatile linker component or as part of the E3 ligase-binding element. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to connect to the target protein-binding ligand or the linker.

Caption: The role of this compound in PROTAC synthesis.

The pyrrolidine moiety can contribute to the overall physicochemical properties of the final PROTAC molecule, potentially improving solubility and cell permeability, which are often challenges in the development of these larger molecules.

Safety and Handling

Hazard Statements: Based on data for analogous compounds, this compound should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation.

Precautionary Measures:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry place under an inert atmosphere. Recommended storage is at 2-8 °C.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. While comprehensive, publicly available experimental data for this specific molecule is sparse, this guide provides a solid foundation for its use in research and development. The proposed synthetic protocol, based on well-established SₙAr chemistry, offers a reliable starting point for its preparation. As the development of novel PROTACs and other targeted therapeutics continues, the importance of specialized building blocks like this compound is expected to grow, making a thorough understanding of its properties and synthesis essential for drug discovery professionals.

References

A Technical Guide to 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Key Building Block in Modern Medicinal Chemistry

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. We will detail its chemical identity, physicochemical properties, a validated synthesis pathway, and its critical application in palladium-catalyzed cross-coupling reactions. The narrative is grounded in established chemical principles, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The strategic placement of a bromine atom at the 2-position and a pyrrolidine moiety at the 5-position makes it an ideal substrate for a variety of chemical transformations, particularly in drug discovery programs.[2][4]

IUPAC Name: this compound CAS Number: 1001050-21-0[4][5]

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN₃ | [4][6] |

| Molecular Weight | 228.09 g/mol | [4][5] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% | [4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6][7] |

| SMILES | C1CCN(C1)C2=CN=C(C=N2)Br | [6] |

| MDL Number | MFCD09878938 | [7] |

Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on readily available starting materials. The pyrazine ring, being electron-deficient, is activated towards attack by nucleophiles, a reactivity that is enhanced by the presence of a good leaving group, such as a halogen.

Reaction: 2,5-Dibromopyrazine reacts with pyrrolidine in the presence of a suitable base to yield the desired product.

Causality of Experimental Choices:

-

Starting Material: 2,5-Dibromopyrazine is selected because one bromine atom can be selectively displaced by the nucleophile under controlled conditions, while the other remains as a reactive handle for subsequent cross-coupling reactions.

-

Nucleophile: Pyrrolidine is a strong, secondary amine nucleophile that readily attacks the electron-deficient pyrazine ring.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the pyrrolidine, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to solubilize the reactants and facilitate the charge separation in the transition state of the SNAr mechanism.

Below is a diagram illustrating the synthesis workflow.

// Node Definitions SM [label="2,5-Dibromopyrazine\n+ Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic Aromatic\nSubstitution (SNAr)\nHeat (e.g., 80-100°C)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Quench, Extract)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Purification [label="Column\nChromatography", fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of the title compound.Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in drug discovery is as a versatile substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8][9] This reaction forges a new carbon-carbon bond between the bromine-bearing carbon of the pyrazine ring and a carbon atom from an organoboron reagent (typically a boronic acid or ester).[10][11]

Why it's important: This methodology allows for the modular and efficient assembly of complex biaryl and heteroaryl structures, which are prevalent motifs in kinase inhibitors and other targeted therapeutics.[9] The pyrrolidine group often serves as a key pharmacophoric element, engaging in hydrogen bonding or other interactions within a biological target's binding site.

The catalytic cycle for the Suzuki reaction is a well-established, multi-step process involving a palladium catalyst.

// Nodes for the cycle node_A [label="Pd(0)L₂\n(Active Catalyst)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; node_B [label="Oxidative\nAddition", shape=ellipse, style="filled", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; node_C [label="Ar-Pd(II)L₂(Br)\n(Intermediate)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; node_D [label="Transmetalation", shape=ellipse, style="filled", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; node_E [label="Ar-Pd(II)L₂(R')\n(Intermediate)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; node_F [label="Reductive\nElimination", shape=ellipse, style="filled", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

// External reactants and products reactant1 [label="R-Br\n(this compound)", shape=box, style="filled, rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; reactant2 [label="R'-B(OH)₂\n(Boronic Acid)\n+ Base", shape=box, style="filled, rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R-R'\n(Coupled Product)", shape=box, style="filled, rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges to define the cycle node_A -> node_B [label=""]; node_B -> node_C [label=""]; node_C -> node_D [label=""]; node_D -> node_E [label=""]; node_E -> node_F [label=""]; node_F -> node_A [label=""];

// Edges for reactants and products reactant1 -> node_B; reactant2 -> node_D; node_F -> product; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 2-aryl-5-(pyrrolidin-1-yl)pyrazine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst: Pd(dppf)Cl₂ - Dichloromethane adduct (0.05-0.10 equiv)

-

Base: Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 3.0 equiv)

-

Solvent: 1,4-Dioxane or DME (dimethoxyethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Protocol Steps:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

-

Expertise & Causality: An inert atmosphere (Argon or Nitrogen) is critical. The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would deactivate it and halt the reaction.[8] Pd(dppf)Cl₂ is chosen as it is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the catalytic intermediates.[12]

-

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous potassium carbonate solution via syringe.

-

Expertise & Causality: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[12] A mixture of an organic solvent and water is often optimal for solubilizing both the organic and inorganic reagents.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Trustworthiness & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is typically indicated by the consumption of the starting bromide. This in-process control is a self-validating step, ensuring the reaction is not prematurely stopped or unnecessarily heated.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Expertise & Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer before the drying step.

-

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Trustworthiness & Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR and LC-MS to validate the success of the purification protocol.

-

Conclusion

This compound stands out as a high-value chemical intermediate. Its well-defined structure, featuring a reactive bromine handle and a desirable pharmacophoric group, makes it an indispensable tool for medicinal chemists. The robust and scalable synthetic routes to this compound, coupled with its reliable performance in powerful bond-forming reactions like the Suzuki-Miyaura coupling, ensure its continued and expanding role in the development of novel therapeutics and advanced materials.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound - CAS:1001050-21-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. achmem.com [achmem.com]

- 7. 1001050-21-0|this compound|BLD Pharm [bldpharm.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

Unraveling the Therapeutic Potential of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Mechanistic and Application Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(pyrrolidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom and a pyrrolidine ring. While specific literature detailing its definitive mechanism of action is nascent, its structural motifs are prevalent in a multitude of clinically relevant and biologically active molecules. This technical guide synthesizes current knowledge on related compounds to postulate a primary mechanism of action centered on kinase inhibition . Furthermore, its classification as a "protein degrader building block" by suppliers suggests a secondary, yet significant, application in the burgeoning field of targeted protein degradation. This document provides a comprehensive exploration of these potential mechanisms, outlines robust experimental workflows for their validation, and offers insights into the broader therapeutic implications of this promising scaffold.

Introduction: The Chemical and Biological Landscape

This compound (CAS No: 1001050-21-0) is a small molecule with the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol [1][2][3][4]. The core structure is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. Pyrazine and its derivatives are key pharmacophores in numerous FDA-approved drugs and investigational agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties[5][6][7]. The presence of the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is also of significant interest in medicinal chemistry. The pyrrolidine moiety can enhance aqueous solubility, improve physicochemical properties, and provide a three-dimensional structural element that can be crucial for specific interactions with biological targets[8].

The combination of these two privileged scaffolds in this compound suggests a high potential for biological activity. The bromine atom provides a handle for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules.

Postulated Mechanism of Action: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them a prime target for therapeutic intervention[9]. Numerous pyrazine-based small molecules have been successfully developed as kinase inhibitors[9][10]. The pyrazine ring can act as a bioisostere for other aromatic systems, such as benzene or pyridine, and can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.

Given this precedent, it is highly probable that this compound functions as a competitive inhibitor of one or more protein kinases . The pyrrolidine substituent could occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.

Proposed Target Kinase Families

Based on the known activity of similar pyrazine derivatives, potential kinase targets for this compound could include:

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways that are central to inflammation and immunity.

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, implicated in B-cell malignancies and autoimmune diseases.

-

Casein Kinase 2 (CK2) and PIM Kinases: Serine/threonine kinases that are often overexpressed in cancer and play a role in cell growth, proliferation, and survival[11].

-

Aurora Kinases: Essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells[12].

Visualizing the Hypothesized Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of competitive kinase inhibition, a likely mode of action for this compound.

Caption: Hypothesized competitive kinase inhibition by this compound.

Experimental Validation of the Kinase Inhibition Hypothesis

A systematic, multi-tiered approach is required to validate the proposed mechanism of action and identify the specific kinase targets of this compound.

Tier 1: Broad Kinase Panel Screening

The initial step is to perform a broad screen against a panel of recombinant human kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Serially dilute the compound in kinase buffer to achieve a range of concentrations for IC50 determination.

-

Prepare kinase, substrate, and ATP solutions in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the specific kinase to each well.

-

Initiate the reaction by adding a mixture of the appropriate substrate and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent.

-

Incubate to convert the remaining ADP to ATP.

-

Add Kinase Detection Reagent to generate a luminescent signal proportional to the amount of ADP produced.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Table 1: Hypothetical Kinase Screening Data

| Kinase Target | IC50 (nM) of this compound |

| JAK1 | 50 |

| JAK2 | 75 |

| JAK3 | 150 |

| TYK2 | 200 |

| BTK | >10,000 |

| CK2 | 500 |

| PIM1 | 800 |

| Aurora A | >10,000 |

| Aurora B | >10,000 |

This data is hypothetical and for illustrative purposes only.

Tier 2: Cellular Target Engagement and Pathway Analysis

Once primary kinase targets are identified, the next step is to confirm target engagement in a cellular context and assess the downstream effects on signaling pathways.

Protocol: Western Blot Analysis of Phosphorylated Substrates

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a hematopoietic cell line for JAK inhibitors) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Include appropriate positive and negative controls (e.g., a known inhibitor and vehicle control).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase (e.g., p-STAT3 for JAKs).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometry analysis to quantify the levels of the phosphorylated protein relative to a loading control (e.g., GAPDH or β-actin).

-

Experimental Workflow Visualization

Caption: A tiered experimental workflow for validating the kinase inhibition mechanism.

Alternative/Complementary Role: A Building Block for Targeted Protein Degradation

The classification of this compound as a "protein degrader building block" by some suppliers is a significant indicator of its utility in another cutting-edge therapeutic modality: targeted protein degradation[1]. This approach utilizes small molecules, often called PROTACs (Proteolysis Targeting Chimeras), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. In this context, this compound could serve as a precursor to a ligand for either the target protein (if it is a kinase or other enzyme) or, potentially, an E3 ligase. The bromine atom is a convenient point for chemical linkage to the rest of the PROTAC molecule.

Proposed PROTAC Synthesis and Mechanism

Caption: Proposed role of this compound in PROTAC synthesis and the subsequent mechanism of targeted protein degradation.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet in the public domain, its chemical structure strongly suggests a role as a kinase inhibitor. The pyrazine and pyrrolidine moieties are well-established pharmacophores that can confer potent and selective inhibitory activity against various kinase families. The experimental workflows outlined in this guide provide a clear path for researchers to validate this hypothesis, from initial broad screening to cellular and in vivo studies.

Furthermore, its potential as a building block for targeted protein degraders opens up an exciting avenue for the development of novel therapeutics. The bromo-substituent provides a versatile handle for the synthesis of PROTACs, which could lead to the development of drugs that eliminate, rather than just inhibit, disease-causing proteins.

Future research should focus on executing the proposed experimental plan to identify the specific biological targets of this compound and to explore its efficacy in relevant disease models. The synthesis of derivatives, particularly by modifying the pyrrolidine ring or substituting the bromine atom, could lead to the discovery of even more potent and selective compounds. The dual potential of this scaffold in both kinase inhibition and targeted protein degradation makes it a highly valuable starting point for drug discovery programs in oncology, immunology, and beyond.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound Shanghai Amole Biotechnology Co., Ltd. [chembk.com]

- 3. 1001050-21-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:1001050-21-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine (CAS No. 1001050-21-0). As a key building block in contemporary drug discovery, particularly in the development of protein degraders, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1]

While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, this guide leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet robust characterization. The methodologies and interpretations detailed herein are designed to serve as a self-validating framework for scientists working with this compound, ensuring both technical accuracy and field-proven insights.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines three key chemical moieties, each contributing distinct features to its overall spectroscopic signature:

-

Pyrazine Ring: An electron-deficient aromatic heterocycle. The two nitrogen atoms significantly influence the chemical environment of the ring protons and carbons.

-

Bromine Substituent: An electron-withdrawing, heavy halogen that will have a characteristic isotopic signature in mass spectrometry and will influence the chemical shifts of adjacent nuclei in NMR.

-

Pyrrolidine Ring: A saturated aliphatic amine, which will show characteristic upfield signals in NMR and C-H stretching vibrations in IR.

The interplay of these components dictates the precise spectral data one can expect to acquire.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For a compound of this nature, acquiring both ¹H and ¹³C NMR spectra is essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals from both the aromatic pyrazine ring and the aliphatic pyrrolidine ring. The anticipated chemical shifts (in ppm, relative to TMS) in a standard solvent like CDCl₃ are detailed below.

Rationale for Predictions: The pyrazine protons are in an electron-poor environment, shifting them downfield. The proton at position 3 will be deshielded by the adjacent nitrogen and the bromine atom, while the proton at position 6 will be primarily influenced by the adjacent nitrogen and the electron-donating pyrrolidine group, shifting it slightly upfield relative to position 3. The pyrrolidine protons will appear in the typical aliphatic region, with the protons alpha to the nitrogen atom being more deshielded.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine H-3 | 8.0 - 8.2 | Doublet (d) | ~1.5 Hz |

| Pyrazine H-6 | 7.6 - 7.8 | Doublet (d) | ~1.5 Hz |

| Pyrrolidine -CH₂- (alpha to N) | 3.4 - 3.6 | Triplet (t) or Multiplet (m) | ~6-7 Hz |

| Pyrrolidine -CH₂- (beta to N) | 2.0 - 2.2 | Multiplet (m) | ~6-7 Hz |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom. Six distinct carbon signals are expected.

Rationale for Predictions: The pyrazine carbons are significantly deshielded due to the aromaticity and the electronegativity of the nitrogen atoms. The carbon bearing the bromine (C-2) will be shifted upfield relative to what might be expected, a common effect for carbons bonded to heavy halogens. The pyrrolidine carbons will appear in the aliphatic region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 (C-Br) | 140 - 142 |

| Pyrazine C-3 | 135 - 137 |

| Pyrazine C-5 (C-N) | 150 - 152 |

| Pyrazine C-6 | 130 - 132 |

| Pyrrolidine -CH₂- (alpha to N) | 46 - 48 |

| Pyrrolidine -CH₂- (beta to N) | 25 - 27 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be characterized by vibrations of the pyrazine ring and the C-H bonds of the pyrrolidine moiety.

Rationale for Predictions: The spectrum will show characteristic aromatic C-H stretches above 3000 cm⁻¹, immediately followed by aliphatic C-H stretches just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1400 cm⁻¹ region. The C-N stretching of the pyrrolidine group will be visible in the fingerprint region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Pyrazine Ring C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1150 - 1250 | Medium |

| C-Br Stretch | 550 - 650 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

Key Predicted Features:

-

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This will result in two peaks of nearly equal intensity at m/z 227 and 229 (for the C₈H₁₀⁷⁹BrN₃ and C₈H₁₀⁸¹BrN₃ isotopologues, respectively). The nominal molecular weight is 228.09.[1]

-

Key Fragments:

-

[M - C₄H₈N]⁺: Loss of the pyrrolidine ring (m/z 70), resulting in fragments at m/z 157/159.

-

[M - Br]⁺: Loss of the bromine radical, resulting in a fragment at m/z 148.

-

[C₄H₈N]⁺: The pyrrolidinyl cation itself may be observed at m/z 70.

-

Experimental Protocols and Workflows

To ensure high-quality, reproducible data, adherence to validated experimental protocols is crucial.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0 ppm.

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) or via direct infusion.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 228/230.

-

MS/MS Analysis (Optional): To confirm fragmentation patterns, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Diagram: Spectroscopic Characterization Workflow

The following diagram outlines the logical workflow for the complete spectroscopic analysis of a novel chemical entity like this compound.

Caption: A logical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Diagram: Spectral Interpretation Logic

This diagram illustrates how data from different spectroscopic techniques are synthesized to confirm the molecular structure.

References

A Technical Guide to Unlocking the Therapeutic Potential of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Scaffold for Novel Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. Heterocyclic compounds, in particular, represent a rich source of inspiration and functionality, with the pyrazine and pyrrolidine ring systems being prominent examples. This guide focuses on the chemical entity 2-Bromo-5-(pyrrolidin-1-yl)pyrazine (CAS No. 1001050-21-0), a molecule that, while not a therapeutic agent in itself, stands as a promising starting point for the development of novel therapeutics.[1][2][3][4][5] Its classification as a "Protein Degrader Building Block" hints at its potential utility in sophisticated therapeutic modalities.[2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will deconstruct the therapeutic potential of the this compound scaffold by analyzing its constituent pharmacophores, proposing potential therapeutic target classes based on existing literature, and outlining a comprehensive experimental workflow for target identification and validation. The objective is to provide a robust framework for initiating a drug discovery program centered on this versatile chemical scaffold.

Pharmacophoric Deconstruction and Rationale

The therapeutic potential of this compound can be inferred by examining its key structural components: the pyrazine core, the pyrrolidine moiety, and the bromo substituent. Each element contributes to the molecule's potential for biological activity and its utility as a medicinal chemistry scaffold.

The Pyrazine Core: A Privileged Heterocycle

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a well-established "privileged scaffold" in drug discovery.[6][7] Its presence in numerous FDA-approved drugs and clinical candidates underscores its ability to interact with a wide array of biological targets.[7][8] Pyrazine-containing compounds have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral effects.[6][9]

Key Therapeutic Roles of the Pyrazine Scaffold:

-

Kinase Inhibition: The pyrazine core is a common feature in many kinase inhibitors. For example, Gilteritinib, a pyrazine-2-carboxamide derivative, is an approved dual FLT3/AXL inhibitor for acute myeloid leukemia (AML).[8] Similarly, Acalabrutinib, an imidazo[1,5-a]pyrazine analog, is a potent BTK inhibitor used in the treatment of chronic lymphocytic leukemia (CLL).[8]

-

GPCR Modulation: Derivatives of pyrazine have been developed as potent antagonists for G-protein coupled receptors, such as the Neuropeptide S receptor, highlighting their potential in neurological disorders.[10]

-

Antimicrobial Activity: The pyrazine nucleus is found in compounds with significant antibacterial and antifungal properties, making it a valuable scaffold for developing new anti-infective agents.[6][9][11]

The Pyrrolidine Moiety: Enhancing Potency and Physicochemical Properties

The five-membered saturated pyrrolidine ring is another crucial component that frequently appears in biologically active compounds.[12] Its inclusion in a molecule can significantly influence its therapeutic profile.

Contributions of the Pyrrolidine Ring:

-

Improved Pharmacokinetics: The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Stereochemical Complexity and 3D Shape: As a non-planar, sp³-hybridized structure, the pyrrolidine ring allows for a more three-dimensional exploration of the target's binding pocket, often leading to increased potency and selectivity compared to flat aromatic systems.[12]

-

Hydrogen Bonding: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an unsubstituted pyrrolidine can also serve as a hydrogen bond donor, facilitating strong interactions with biological targets.

The Bromo Substituent: A Handle for Chemical Elaboration

The bromine atom on the pyrazine ring is not merely a passive substituent. It serves two primary strategic purposes:

-

Vector for Diversification: Bromine is an excellent functional handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid synthesis of a diverse library of analogs, which is essential for establishing a robust Structure-Activity Relationship (SAR).

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can contribute to the overall binding affinity and selectivity of the compound.

Potential Therapeutic Target Classes

Based on the analysis of its constituent pharmacophores, this compound is a promising scaffold for developing modulators of several important target classes.

Protein Kinases

The prevalence of the pyrazine core in approved and investigational kinase inhibitors makes this target class the most probable area for therapeutic application.[8] The scaffold could be elaborated to target various kinase families implicated in oncology and inflammatory diseases.

Potential Kinase Targets:

-

Tyrosine Kinases:

-

VEGFR-2: Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in cancer therapy. Pyrazine-pyridine biheteroaryls have been identified as potent VEGFR-2 inhibitors.[13]

-

BTK, FLT3, AXL, RET: As seen with drugs like Acalabrutinib and Gilteritinib, the pyrazine scaffold is well-suited for targeting these kinases involved in hematological malignancies and other cancers.[8]

-

-

Serine/Threonine Kinases:

Epigenetic Targets

Epigenetic modifications are increasingly recognized as critical drivers of disease. The pyrazine scaffold has shown promise in targeting enzymes involved in these processes.

-

Histone Acetyltransferases (HATs): 1,4-Pyrazine-containing compounds have been identified as novel inhibitors of the p300/CBP HAT domain, which is a validated drug target for cancer.[15] These inhibitors were found to be competitive with the histone substrate.[15]

G-Protein Coupled Receptors (GPCRs)

The structural features of the scaffold are also amenable to targeting GPCRs, a large family of transmembrane receptors involved in a vast range of physiological processes.

-

Neuropeptide Receptors: Oxazolo[3,4-a]pyrazine derivatives have been developed as potent Neuropeptide S (NPS) receptor antagonists, suggesting a potential role in treating anxiety, depression, and other CNS disorders.[10]

Experimental Strategy for Target Identification and Validation

For a novel scaffold like this compound, a systematic and multi-pronged approach is required to identify and validate its therapeutic targets.

Phase 1: Target Identification

This phase aims to uncover the biological systems and specific proteins with which the compound or its derivatives interact to produce a cellular effect.

1.1 Phenotypic Screening

The initial step involves screening a small, focused library of derivatives (synthesized by exploiting the bromo-substituent) against a panel of diverse cell lines to identify a disease-relevant phenotype.

Detailed Protocol: High-Content Phenotypic Screening

-

Library Synthesis: Synthesize a library of 20-50 analogs of this compound using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical functionalities.

-

Cell Panel Selection: Choose a panel of cell lines relevant to the hypothesized target classes (e.g., a panel of cancer cell lines with known kinase dependencies, neuronal cell lines, immune cell lines).

-

Assay Execution: Treat the cell panels with the compound library at multiple concentrations.

-

High-Content Imaging: Use automated microscopy to capture multi-parameter data on cell health, morphology, proliferation, apoptosis, and the status of specific signaling pathways (e.g., phosphorylation of key proteins).

-

Data Analysis: Analyze the imaging data to identify compounds that induce a specific, potent phenotype in a subset of cell lines.

1.2 Affinity-Based Proteomics

Once a lead compound with a desirable phenotype is identified, affinity-based chemical proteomics can be used to directly identify its protein binding partners.

Detailed Protocol: Affinity Pulldown Assay

-

Probe Synthesis: Modify the lead compound by introducing a bio-orthogonal handle (e.g., an alkyne or azide) at a position that is not critical for its activity (determined by initial SAR). This creates a "probe" molecule.

-

Immobilization: Covalently attach the probe molecule to a solid support, such as sepharose beads, via a click chemistry reaction.

-

Lysate Incubation: Incubate the functionalized beads with cell lysate from the sensitive cell line. Include a control experiment with beads that have not been functionalized or a competition experiment with an excess of the free (non-probe) compound.

-

Pulldown & Wash: Wash the beads extensively to remove non-specific protein binders.

-

Elution & Digestion: Elute the specifically bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the probe compound.

Phase 2: Target Validation

This phase focuses on confirming that the interaction between the compound and the putative target protein is responsible for the observed biological effect.

2.1 Biochemical Assays

Direct interaction between the compound and the identified protein target must be confirmed using in vitro biochemical assays.

Example Protocol: In Vitro Kinase Assay

-

Reagents: Obtain the purified, recombinant candidate kinase.

-

Assay: Perform a kinase activity assay (e.g., using ADP-Glo™ or a radiometric assay) in the presence of varying concentrations of the hit compound.

-

Data Analysis: Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

Mechanism of Inhibition: Conduct enzyme kinetic studies (e.g., by varying substrate and ATP concentrations) to determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor.

2.2 Cell-Based Target Engagement Assays

It is crucial to demonstrate that the compound engages its intended target within a live cell.

Example Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis & Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

-

Analysis: A compound that binds to its target protein will stabilize it, leading to a shift in its melting temperature to a higher value compared to the vehicle control.

2.3 Structure-Activity Relationship (SAR) Studies

Synthesizing and testing a new series of analogs is a self-validating system. If small chemical modifications to the compound that are predicted to affect binding to the target protein lead to corresponding changes in cellular activity, it provides strong evidence for an on-target mechanism.

Quantitative Data Summary

The following table summarizes the reported activities of various pyrazine-containing compounds from the literature, providing a reference for the potential potency that could be achieved with derivatives of this compound.

| Compound Class | Target | Potency (IC₅₀ / pA₂) | Reference |

| Oxazolo[3,4-a]pyrazine | Neuropeptide S Receptor | pA₂/pK_B: 7.28 - 8.16 | [10] |

| Pyrazine-Pyridine Biheteroaryl | VEGFR-2 | Good cellular potency | [13] |

| 1,4-Pyrazine Derivative | p300 HAT | IC₅₀ = 1.4 µM | [15] |

| Pyrazine-2-carboxamide (Gilteritinib) | FLT3 / AXL | Potent (nM range) | [8] |

| Imidazo[1,5-a]pyrazine (Acalabrutinib) | BTK | Potent & selective | [8] |

| Pyrazine-2-carboxamide (Darovasertib) | PKCα | IC₅₀ = 1.9 nM | [8] |

Conclusion

This compound is a strategically designed chemical scaffold that combines the pharmacologically privileged pyrazine core with the beneficial physicochemical properties of the pyrrolidine moiety. The bromo-substituent provides a crucial handle for synthetic elaboration, enabling the exploration of a vast chemical space. Based on extensive precedent in the scientific literature, derivatives of this scaffold hold significant promise as modulators of therapeutically relevant target classes, most notably protein kinases, epigenetic targets, and GPCRs. The systematic experimental workflow detailed in this guide—from high-content phenotypic screening to direct target validation—provides a clear and robust pathway for researchers to unlock the full therapeutic potential of this promising molecular starting point.

References

- 1. 1001050-21-0|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - CAS:1001050-21-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ymerdigital.com [ymerdigital.com]

- 10. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

An In-depth Technical Guide to 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Heterobifunctional Degraders and the Role of Privileged Scaffolds

The landscape of modern drug discovery is increasingly dominated by novel therapeutic modalities that extend beyond simple enzyme inhibition or receptor antagonism. Among these, targeted protein degradation (TPD) has emerged as a powerful strategy to eliminate disease-causing proteins entirely, rather than merely blocking their function.[1][2] This approach utilizes engineered small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery.[3][4]

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The design and synthesis of effective PROTACs are a significant focus of contemporary medicinal chemistry, with the linker and its constituent building blocks playing a crucial role in determining the efficacy and physicochemical properties of the final degrader molecule.[5][6]

Within this context, "2-Bromo-5-(pyrrolidin-1-yl)pyrazine" has been identified as a valuable "Protein Degrader Building Block".[8][9] This molecule combines two privileged heterocyclic scaffolds: the pyrazine ring and the pyrrolidine motif. Pyrazine derivatives are prevalent in numerous FDA-approved drugs and are known for their diverse pharmacological activities, including roles as kinase inhibitors.[10][11] The pyrazine core is an attractive scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[10] Similarly, the pyrrolidine ring is a versatile, five-membered nitrogen heterocycle widely employed in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[12][13]

This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and its strategic application in the construction of targeted protein degraders.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1001050-21-0 | [8][9][14][15] |

| Molecular Formula | C₈H₁₀BrN₃ | [8][9][14][15] |

| Molecular Weight | 228.09 g/mol | [8][9][14][15] |

| Appearance | Liquid (predicted) | [16] |

| Purity | Typically ≥98% | [8] |

| Storage | Inert atmosphere, 2-8°C | [9][15] |

Synthesis and Mechanistic Insights

The synthesis of this compound is conceptually straightforward, relying on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrazine ring. The presence of two nitrogen atoms in the pyrazine ring withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles.

A plausible and widely applicable synthetic route involves the reaction of a dihalogenated pyrazine, such as 2,5-dibromopyrazine or 2-chloro-5-bromopyrazine, with pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Caption: General Synthetic Workflow for this compound

Causality Behind Experimental Choices:

-

Choice of Halogenated Pyrazine: 2,5-Dihalopyrazines are common starting materials for the synthesis of 2,5-disubstituted pyrazines. The differential reactivity of halogens (e.g., F > Cl > Br > I) in SNAr reactions can be exploited for selective monosubstitution. In the case of 2,5-dibromopyrazine, the reaction conditions can often be tuned to favor the displacement of a single bromine atom.

-

Base: An excess of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate is essential to scavenge the HBr generated, driving the reaction to completion.

-

Solvent and Temperature: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the SNAr reaction. Heating is often required to overcome the activation energy of the reaction.

Detailed Experimental Protocol (Exemplary)

The following is a representative, self-validating protocol for the synthesis of this compound, based on established methodologies for similar transformations.

Materials:

-

2,5-Dibromopyrazine

-

Pyrrolidine

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,5-dibromopyrazine (1.0 eq) in anhydrous DMSO, add pyrrolidine (1.2 eq) followed by DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the product spot on TLC. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the pyrazine ring protons and the pyrrolidine ring protons.

-

Pyrazine Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyrazine ring.

-

Pyrrolidine Protons: Two multiplets in the aliphatic region, corresponding to the α- and β-protons of the pyrrolidine ring. The protons closer to the nitrogen atom (α-protons) will be deshielded and appear further downfield (δ 3.0-3.5 ppm) compared to the β-protons (δ 1.8-2.2 ppm).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine and pyrrolidine rings.

-

Pyrazine Carbons: Four signals in the aromatic region (δ 130-160 ppm). The carbon atom attached to the bromine will be significantly shifted.

-

Pyrrolidine Carbons: Two signals in the aliphatic region (δ 20-60 ppm) for the α- and β-carbons of the pyrrolidine ring.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). The expected molecular weight is 228.09 g/mol .[8][9][14][15]

Application in the Synthesis of Targeted Protein Degraders (PROTACs)

The primary utility of this compound lies in its role as a versatile building block for the synthesis of PROTACs.[8][9] The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, allowing for the attachment of a linker or a POI-binding ligand. The pyrrolidinyl-pyrazine moiety can either be part of the linker itself or a component of the E3 ligase ligand or the POI-binding ligand.

Caption: Application of this compound in PROTAC Synthesis

Exemplary Synthetic Application:

A common strategy involves a Suzuki-Miyaura coupling of this compound with a boronic acid or ester derivative of a linker, which is then further functionalized to attach the E3 ligase ligand.

Step-by-Step Workflow:

-

Suzuki-Miyaura Coupling: this compound is reacted with a boronic ester-functionalized linker in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).

-

Deprotection (if necessary): If the linker contains a protecting group, it is removed under appropriate conditions.

-

Final Conjugation: The resulting intermediate is then coupled to the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) through a standard amide bond formation or other efficient ligation chemistry.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing the degradation of the target protein.

Conclusion and Future Perspectives

This compound is a strategically important building block in the rapidly advancing field of targeted protein degradation. Its synthesis is achievable through well-established synthetic methodologies, and its bifunctional nature, with a reactive bromine handle and the drug-like pyrrolidinyl-pyrazine scaffold, makes it a valuable component in the design and synthesis of novel PROTACs. As the quest for more potent and selective protein degraders continues, the demand for such versatile and well-characterized building blocks will undoubtedly grow. Further research into the development of more efficient synthetic routes and the exploration of this scaffold in the context of different E3 ligases and target proteins will continue to be an active area of investigation in medicinal chemistry.

References

- 1. njbio.com [njbio.com]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. resources.tocris.com [resources.tocris.com]

- 5. nbinno.com [nbinno.com]

- 6. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 7. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. 1001050-21-0|this compound|BLD Pharm [bldpharm.com]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound - CAS:1001050-21-0 - Sunway Pharm Ltd [3wpharm.com]

- 15. achmem.com [achmem.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

"2-Bromo-5-(pyrrolidin-1-YL)pyrazine" solubility and stability profile

An In-Depth Technical Guide to the Solubility and Stability Profile of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a pyrrolidine group.[1] As a halogenated pyrazine, it serves as a valuable building block in medicinal chemistry and materials science, where the pyrazine core is a key pharmacophore in numerous biologically active molecules.[2] The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the pyrrolidine moiety can influence the molecule's physicochemical properties and biological interactions.